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Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

Cat. No.: S537089

1. Mechanism of Action: NG25 is a synthesized, ATP-competitive inhibitor of Transforming Growth Factor-
B-Activated Kinase 1 (TAK1) [1] [2]. TAK1 is a key node in cellular signaling, integrating signals from
cytokines and stress stimuli to activate pro-survival pathways, including NF-kB and MAPK (p38, JNK,
ERK) [3] [1]. In cancer, inhibiting TAK1 can block these survival signals, leading to the downregulation of

anti-apoptotic proteins and sensitizing cancer cells to chemotherapy-induced death [1] [2] [4].

2. Documented Anti-Tumor Efficacy: The following table summarizes the key findings on NG25's efficacy

from preclinical studies.

Cancer Type Study Model Key Findings on Efficacy Proposed Mechanism
Breast Cancer In vitro cell Synergistically enhanced Blocked Dox-induced IkBa
lines (multiple Doxorubicin cytotoxicity; degradation and p38
subtypes) increased apoptosis [1] [2].  phosphorylation, suppressing NF-

KB survival signaling [1] [2].

Colorectal In vitro & in vivo  Suppressed cancer cell Inhibited MAPK (ERK, JNK, p38)
Cancer orthotopic proliferation; induced and NF-kB pathways; regulated
(KRAS- mouse models apoptosis; inhibited tumor Bcl-2 and IAP family proteins [4].
mutant) growth [4].
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Cancer Type Study Model Key Findings on Efficacy Proposed Mechanism
Duchenne In vivo mdx Improved whole-body Prevention of TAK1-mediated
Muscular mouse model muscle quality and transdifferentiation of myoblasts
Dystrophy function; reduced fibrosis into fibroblasts [3].

3],

Proposed Experimental Protocol for In Vivo Tumor
Growth Reduction

This protocol is synthesized from the methodologies described in the search results, particularly the study on

colorectal cancer [4].

1. Objective To evaluate the efficacy of NG25 in inhibiting tumor growth in a KRAS-mutant colorectal

cancer xenograft mouse model.

2. Materials

e Test Compound: NG25 (e.g., from commercial suppliers like Selleck Chemicals).

e Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old.

e Cell Line: KRAS-mutant human colorectal cancer cell line (e.g., HCT-116).

¢ Vehicle: According to the cited study, NG25 was administered intraperitoneally [3]. A common vehicle
like 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline can be used, but the formulation should
be optimized for solubility and stability.

3. Methodology

e Tumor Inoculation: Subcutaneously inject CRC cells (e.g., 5 x 1076 in 100 pL Matrigel) into the right
flank of mice.
e Group Randomization: Once tumors reach a palpable size (~100 mm3), randomize mice into groups
(n=6-8):
o Group 1: Vehicle control (i.p., daily)
o Group 2: NG25 (e.g., 6 mg/kg, i.p., daily) - based on the dosage used in the DMD study [3].
¢ Dosing & Monitoring: Administer treatments for the study duration (e.g., 2-4 weeks). Measure tumor
volumes and body weights 2-3 times per week.
¢ Endpoint Analysis: At the end of the study:
o Euthanize mice and collect tumors for weighing and biobanking.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7890152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7890152/
https://pubmed.ncbi.nlm.nih.gov/30515612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7890152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7890152/
https://www.smolecule.com/products/s537089?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Process tumor tissues for Western blot analysis (to confirm inhibition of p-TAK1, p-p38, and
IkBa degradation) and immunohistochemistry (for markers like Ki67 and cleaved Caspase-3).

The signaling pathway and experimental workflow are summarized in the diagrams below.
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Important Considerations & Data Gaps

The most critical limitation is that the search results, while confirming NG25's activity in in vivo models, do

not provide specific quantitative data on tumor growth reduction. The available information shows:

¢ NG25 suppressed tumor growth in KRAS-mutant colorectal cancer orthotopic models [4].
¢ It was effective at 6 mg/kg/day in a Duchenne Muscular Dystrophy mouse model [3].

For a complete and reliable protocol, you would need to consult the full text of the primary research article
[4] for exact in vivo tumor measurements (e.g., percentage of growth inhibition, tumor volume data) and

specific formulation details.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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